
(1-(2-(5-Chloro-2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenylamino)pyrimidin-4-ylamino)phenyl)cyclopropyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (1-(2-((5-Chloro-2-((2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)amino)pyrimidin-4-yl)amino)phenyl)cyclopropyl)methanol is a complex organic molecule that features a variety of functional groups, including a chloro-substituted aromatic ring, a piperidine ring, and a cyclopropylmethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(2-((5-Chloro-2-((2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)amino)pyrimidin-4-yl)amino)phenyl)cyclopropyl)methanol typically involves multi-step organic synthesis. Key steps may include:
Formation of the chloro-substituted aromatic ring: This can be achieved through electrophilic aromatic substitution reactions.
Introduction of the piperidine ring: This step may involve nucleophilic substitution or reductive amination reactions.
Cyclopropylmethanol moiety attachment: This can be done through cyclopropanation reactions followed by functional group transformations.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the alcohol group, to form corresponding ketones or aldehydes.
Reduction: Reduction reactions could target the aromatic nitro groups or other reducible functionalities.
Substitution: The chloro-substituted aromatic ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the alcohol group would yield a ketone or aldehyde, while nucleophilic substitution on the aromatic ring would replace the chlorine atom with the nucleophile.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its interactions with various biological targets, such as enzymes or receptors. Its structural features suggest potential activity in modulating biological pathways.
Medicine
In medicinal chemistry, the compound could be investigated for its potential as a therapeutic agent. Its structural complexity and functional groups may confer activity against specific diseases or conditions.
Industry
In the industrial sector, the compound may be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (1-(2-((5-Chloro-2-((2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)amino)pyrimidin-4-yl)amino)phenyl)cyclopropyl)methanol would depend on its specific biological target. Generally, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to a biological response. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
(1-(2-((5-Chloro-2-((2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)amino)pyrimidin-4-yl)amino)phenyl)cyclopropyl)methanol: shares structural similarities with other compounds featuring chloro-substituted aromatic rings, piperidine rings, and cyclopropyl groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C29H36ClN5O2 |
|---|---|
Molecular Weight |
522.1 g/mol |
IUPAC Name |
[1-[2-[[5-chloro-2-(5-methyl-4-piperidin-4-yl-2-propan-2-yloxyanilino)pyrimidin-4-yl]amino]phenyl]cyclopropyl]methanol |
InChI |
InChI=1S/C29H36ClN5O2/c1-18(2)37-26-15-21(20-8-12-31-13-9-20)19(3)14-25(26)34-28-32-16-23(30)27(35-28)33-24-7-5-4-6-22(24)29(17-36)10-11-29/h4-7,14-16,18,20,31,36H,8-13,17H2,1-3H3,(H2,32,33,34,35) |
InChI Key |
DPASJPZYQHQNLC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C2CCNCC2)OC(C)C)NC3=NC=C(C(=N3)NC4=CC=CC=C4C5(CC5)CO)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



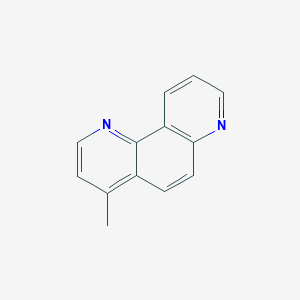
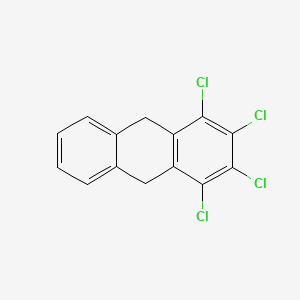
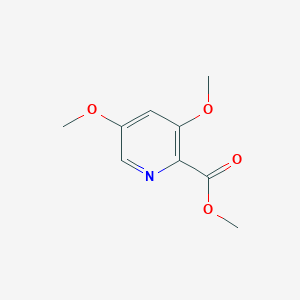

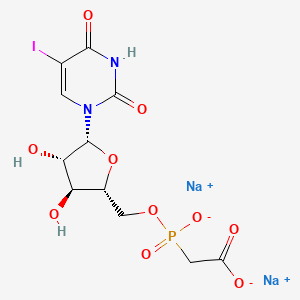
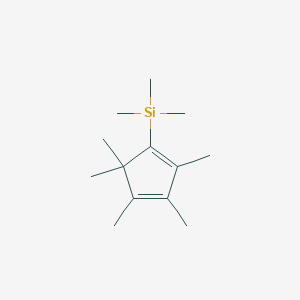
![3-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanenitrile](/img/structure/B13146456.png)
![Ethyl benzo[b]thiophen-3-ylcarbamate](/img/structure/B13146468.png)



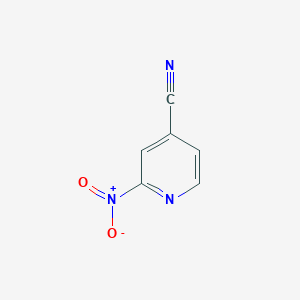
![Ethyl [1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B13146487.png)
